Stereochemical Identity as a Differentiator: Racemic vs. (4aR,6S,7aS)-rel Form
CAS 1560342-76-8 is supplied as a racemic mixture (95% purity), while a stereodefined analog—tert-butyl (4aR,6S,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate—is also commercially available at ≥97% purity from MolCore . The availability of both racemic and stereodefined forms from independent suppliers gives procurement scientists the ability to select the stereochemical composition appropriate for their screen. For initial hit-finding on racemic targets, the lower-cost racemate may suffice; for chiral resolution or enantiomer-specific SAR studies, procurement of the stereodefined analog eliminates the need for in-house chiral separation, which has been shown to require specialized Pd-catalyzed asymmetric allylic alkylation achieving 95% ee [1].
| Evidence Dimension | Stereochemical purity and enantiomeric excess |
|---|---|
| Target Compound Data | Racemic mixture; purity ≥95%; vendor: Sigma-Aldrich, Fluorochem, Leyan; 100 mg; £451 (Fluorochem) |
| Comparator Or Baseline | tert-Butyl (4aR,6S,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate; purity ≥97%; vendor: MolCore |
| Quantified Difference | Racemic (CAS 1560342-76-8) vs. single relative stereoisomer; the stereodefined form offers ≥97% purity vs. ≥95% for the racemate |
| Conditions | Commercial procurement specifications |
Why This Matters
For chiral drug discovery programs, access to both racemic and stereodefined material from distinct suppliers avoids costly and time-consuming in-house chiral resolution, which in published methods for this scaffold required multi-step asymmetric synthesis with 95% ee [1].
- [1] Wachtendorf, D.; Geibel, I.; Schmidtmann, M.; Christoffers, J. Octahydrocyclopenta[c]pyridine Scaffold – Enantioselective Synthesis and Indole Annulation. Eur. J. Org. Chem. 2018. Semantic Scholar summary. View Source
